molecular formula C28H44O3 B198811 Ergosterol peroxide CAS No. 2061-64-5

Ergosterol peroxide

Cat. No. B198811
CAS RN: 2061-64-5
M. Wt: 428.6 g/mol
InChI Key: VXOZCESVZIRHCJ-KGHQQZOUSA-N
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Description

Ergosterol peroxide (5α,8α-epidioxy-22 E -ergosta-6,22-dien-3β-ol) is a steroid derivative. It has been isolated from a variety of fungi, yeast, lichens, and sponges, and has been reported to exhibit immunosuppressive, anti-inflammatory, antiviral, trypanocidal, and antitumor activities in vitro .


Synthesis Analysis

This compound can be synthesized efficiently for in vitro anticancer evaluation, live cell studies, and proteomic profiling . The synthesis of this compound involves esterification reactions of this compound with the corresponding carboxylic acid, acyl chloride, or anhydride .


Molecular Structure Analysis

This compound has a molecular formula of C28H44O3. Its structure includes a steroid core and an endoperoxide bridge .


Chemical Reactions Analysis

This compound has been reported to have variable potency across cancer cell lines, which is attributed to modest aqueous solubility (<50 µM), limiting its bioavailability to the cell . The synthesis of this compound analogues involves SN2-type reactions .


Physical And Chemical Properties Analysis

This compound has a molar mass of 428.647 g/mol. It has a density of 1.08g/cm3 and a boiling point of 499.7 °C (931.5 °F; 772.8 K) at 760mmHg .

Scientific Research Applications

  • Anticancer and Anti-inflammatory Properties : Ergosterol peroxide exhibits significant anticancer and anti-inflammatory effects, particularly in the context of colon cancer cells and macrophages. It suppresses inflammatory responses and inhibits the growth of colon adenocarcinoma cells (Kobori et al., 2007).

  • Anti-Obesity Activity : This compound has shown potential in inhibiting obesity by affecting triglyceride synthesis and differentiation in adipocytes. Its effects on lipid metabolism and cell differentiation make it a candidate for obesity treatment (Jeong & Park, 2020).

  • Antifungal Applications : this compound can be transformed to its peroxide form by photo-oxidation, which inhibits fungal growth. This process offers a new strategy for antifungal agent development (Trigos & Ortega-Regules, 2002).

  • Quantitative Determination in Edible Mushrooms : this compound has been quantitatively determined in various edible mushrooms, highlighting its abundance and potential as a natural bioactive compound in dietary sources (Krzyczkowski et al., 2009).

  • Antiproliferative Properties Against Cancer Cells : It shows antiproliferative properties against human colon cancer cells, suggesting potential for its use in cancer prevention and treatment (Nowak et al., 2016).

  • Antibacterial Activity : this compound exhibits variable antibacterial activity, particularly against Mycobacterium tuberculosis, depending on the experimental system and medium employed (Duarte et al., 2007).

  • Pro-apoptotic Activity in Cancer Cells : Demonstrated pro-apoptotic activity in human prostate cancer cells, indicating its potential as a therapeutic agent for prostate cancer treatment (Russo et al., 2010).

  • Inhibition of Osteoclast Differentiation : this compound isolated from Pleurotus eryngii inhibits osteoclast differentiation, suggesting a role in bone health and potential therapeutic applications in bone-related diseases (Yokoyama et al., 2012).

Mechanism of Action

Ergosterol peroxide, also known as Ergosterol-5,8-peroxide, is a bioactive compound found in various fungi and medicinal mushrooms. This compound has been studied for its potential therapeutic effects, particularly in the context of cancer treatment .

Target of Action

This compound has been shown to interact with several cellular targets. One of the primary targets is the Nuclear Factor kappa B (NF-ĸB) and Signal Transducer and Activator of Transcription 3 (STAT3) inflammatory pathways . It has also been suggested that this compound may target the primary protease of COVID-19, Mpro .

Mode of Action

This compound interacts with its targets, leading to various cellular changes. For instance, it has been shown to inhibit both NF-ĸB and STAT3 activity in cancer cells . This inhibition can lead to a decrease in cell proliferation, migration, and invasion, as well as an increase in apoptosis .

Biochemical Pathways

The biosynthesis of this compound involves three modules: mevalonate, farnesyl pyrophosphate (farnesyl-PP), and ergosterol biosynthesis . The regulation of ergosterol content is mainly achieved by feedback regulation of ergosterol synthase activity through transcription, translation, and posttranslational modification .

Pharmacokinetics

The pharmacokinetic characteristics of this compound were determined using a rat model . .

Result of Action

This compound has been shown to have significant anti-proliferative effects on cancer cells . It can inhibit cell growth, colonization, migration, and invasion, arrest the cell cycle, attenuate β-catenin pathways, and trigger apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, ergosterol biosynthesis is both regulated by environmental factors and biosynthesis regulated genes . Therefore, the engineering of metabolic pathways and optimization of culture conditions are the two main methods to increase ergosterol productivity .

Safety and Hazards

General safety measures do not require special measures. After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints. Ergosterol peroxide generally does not irritate the skin .

Future Directions

Ergosterol peroxide shows promising anti-proliferation activity against triple negative breast cancer cellular models, revealing information on the structure–activity relationship of this natural product in order to develop superior analogues .

Biochemical Analysis

Biochemical Properties

Ergosterol peroxide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. One of the primary biochemical properties of this compound is its antioxidant activity. It has been shown to protect lipids against oxidation in liposomes by transferring electrons and protons . This antioxidant property is essential for maintaining cellular integrity under oxidative stress conditions.

This compound interacts with various enzymes and proteins, including those involved in the cell cycle and apoptosis. For instance, it has been reported to inhibit the expression of low-density lipoprotein receptors and suppress STAT1-mediated inflammatory responses in certain cell types . These interactions highlight the compound’s potential in modulating cellular processes and signaling pathways.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, particularly triple-negative breast cancer cells, this compound has demonstrated anti-proliferative activity by inducing G1 phase cell cycle arrest and apoptosis . This compound activates caspase 3/7 and cleaves PARP, leading to programmed cell death. Additionally, this compound inhibits the expression of key proteins such as AKT1, AKT2, BCL-XL, Cyclin D1, and c-Myc, which are involved in cell survival and proliferation .

In macrophages, this compound exhibits anti-inflammatory effects by downregulating the expression of inflammatory cytokines and modulating the NF-κB signaling pathway . These cellular effects underscore the compound’s potential therapeutic applications in cancer and inflammatory diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, in cancer cells, this compound triggers apoptosis through the activation of caspase 3/7 and the cleavage of PARP . This process is mediated by the compound’s ability to modulate the expression of proteins involved in the cell cycle and apoptosis.

Furthermore, this compound has been shown to inhibit the replication of certain viruses by modulating apoptosis and enhancing tight junction protein expressions in the small intestine . These molecular interactions highlight the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under various conditions, maintaining its biological activity over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and cell types used.

For instance, in in vitro studies, this compound has demonstrated sustained antioxidant and anti-inflammatory activities over time . In in vivo studies, the compound’s effects on cellular function and gene expression have been observed to persist, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a pig model of porcine deltacoronavirus infection, this compound demonstrated antiviral properties by reducing diarrhea incidence, alleviating intestinal lesions, and decreasing viral load in feces and tissues . These effects were dose-dependent, with higher doses showing more pronounced antiviral activity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to sterol biosynthesis and regulation. The biosynthesis of this compound can be divided into three modules: mevalonate, farnesyl pyrophosphate, and ergosterol biosynthesis . The regulation of ergosterol content is primarily achieved through feedback regulation of ergosterol synthase activity via transcription, translation, and post-translational modifications .

Additionally, this compound interacts with enzymes such as HMG-CoA reductase, a major metabolic checkpoint in sterol biosynthesis . These interactions influence metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In fungal cells, ergosterol is transported to the plasma membrane by transporters such as Ysp2 . This transport is crucial for maintaining membrane fluidity and regulating cellular processes.

In mammalian cells, this compound is distributed across the cytosol with significant accumulation in the endoplasmic reticulum . This distribution pattern is essential for the compound’s biological activity and its interactions with cellular organelles.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytosol and endoplasmic reticulum . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments.

In cancer cells, the accumulation of this compound in the endoplasmic reticulum is associated with its pro-apoptotic and anti-proliferative effects . This subcellular localization is essential for the compound’s ability to modulate cellular processes and signaling pathways.

properties

IUPAC Name

(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,15-16,18-24,29H,9-14,17H2,1-6H3/b8-7+/t19-,20+,21-,22+,23+,24+,25+,26+,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOZCESVZIRHCJ-KGHQQZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)O)C)OO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501021533
Record name Ergosterol-5,8-peroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2061-64-5
Record name Ergosterol peroxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2061-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergosterol-5,8-peroxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ergosterol peroxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31324
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Record name Ergosterol-5,8-peroxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERGOSTEROL ENDOPEROXIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Ergosterol peroxide induces cancer cell death by activating Foxo3-mediated cell death signaling. It achieves this by inhibiting the activity of pAKT and c-Myc, both of which negatively regulate Foxo3. This leads to the upregulation of pro-apoptotic proteins Puma and Bax, ultimately triggering apoptosis. []

A: this compound inhibits lipid accumulation and differentiation in 3T3-L1 adipocytes. It suppresses the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor gamma (PPARγ), CCAT/enhancer-binding protein alpha (C/EBPα), and sterol regulatory element-binding protein-1c (SREBP-1c). Moreover, it downregulates the expression of lipogenic enzymes such as fatty acid synthase (FAS), fatty acid translocase (FAT), and acetyl-coenzyme A carboxylase (ACC). []

A: Yes, this compound demonstrates strong trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. It disrupts the parasite membrane, leading to cell death. [, ] Studies suggest that this compound exposure triggers a free-radical reaction in T. cruzi, contributing to its cytotoxic effects. []

A: The molecular formula of this compound is C28H44O3, and its molecular weight is 428.64 g/mol. []

A: this compound exhibits characteristic spectroscopic features in NMR, IR, and mass spectrometry. In 1H-NMR, the presence of signals for the epidioxide bridge protons and olefinic protons are diagnostic. 13C-NMR, DEPT, and 2D-NMR techniques further aid in structural confirmation. [, , , , ]

ANone: Currently, limited research focuses on the material compatibility and stability of this compound under diverse environmental conditions. Further investigations are necessary to determine its stability in different solvents, temperatures, and exposure to light and air, which will inform its potential applications.

ANone: Current research primarily focuses on the biological activities of this compound. There is limited information regarding its catalytic properties. Further exploration is needed to ascertain its potential in catalysis.

A: Yes, molecular docking studies have been conducted to investigate the binding affinity of this compound with specific targets. For instance, this compound demonstrated significant binding affinity to the progesterone receptor, suggesting its potential as an anticancer agent in breast cancer. []

A: Introducing specific modifications to the this compound scaffold significantly impacts its biological activity. For instance, attaching a triphenylphosphonium cation (TPP+) moiety to this compound enhanced its mitochondrial targeting and, consequently, its anticancer activity. [] Similarly, conjugating this compound with coumarin fluorophores also improved its mitochondrial targeting and anticancer efficacy. []

A: this compound, like many natural products, suffers from poor aqueous solubility, limiting its bioavailability and clinical applications. To address this, researchers are exploring various formulation strategies. One approach involves encapsulating this compound within nanocarriers like Metal-Organic Frameworks (MOFs). This has demonstrated enhanced solubility, stability, and trypanocidal activity against Trypanosoma cruzi at significantly lower concentrations compared to free this compound. []

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